2-((Cyclobutylmethyl)amino)ethanol

Description

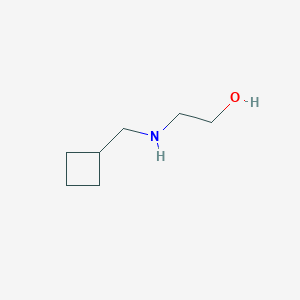

2-((Cyclobutylmethyl)amino)ethanol is a secondary amine-containing ethanol derivative characterized by a cyclobutylmethyl group attached to the amino functionality. The compound features an ethanol backbone (HO-CH₂-CH₂-) with the amino (-NH-) group substituted by a cyclobutylmethyl moiety (cyclobutane ring linked via a methylene bridge). This structure combines the hydrophilicity of the ethanol group with the steric and electronic effects of the cyclobutyl ring, which may influence its physicochemical properties and biological interactions.

For example, cyclobutylmethylamine might react with ethylene oxide or a bromoethanol derivative under basic conditions to form the target compound .

Properties

IUPAC Name |

2-(cyclobutylmethylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-5-4-8-6-7-2-1-3-7/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDLINCGELPNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclobutylmethyl)amino)ethanol typically involves the reaction of cyclobutylmethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Cyclobutylmethylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

This reaction is usually conducted in the presence of a catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Selective Alkylation and Methylation

The compound's amino group exhibits base-dependent reactivity in alkylation reactions. Key findings include:

-

N-Methylation selectivity with CaH₂ or LiH bases (Table 1) :

-

Competing O-Methylation occurs with NaH due to reduced chelation effects, leading to mixed products. Dimethyl sulfate (Me₂SO₄) is a common electrophile for such reactions .

Esterification and Acylation

The hydroxyl group undergoes esterification, though competing intramolecular rearrangements may occur:

-

Reaction with benzoyl chloride forms 2-(benzoyloxy)ethanaminium chloride , which rearranges to N-(2-hydroxyethyl)benzamide under basic conditions .

-

Acylation of the amine with acetyl chloride yields N-cyclobutylmethyl-N-(2-hydroxyethyl)acetamide , stabilized by reduced nucleophilicity of the tertiary amine .

Dehydration and Elimination

Under acidic conditions (e.g., H₂SO₄), the hydroxyl group participates in dehydration:

-

E2 elimination produces ethylene derivatives, though the cyclobutylmethyl group sterically hinders alkene formation .

-

Phosphorus oxychloride (POCl₃) converts the hydroxyl to a dichlorophosphate intermediate, enabling elimination to form imines or alkenes .

Complexation with Metal Ions

The aminoethanol moiety forms weak complexes with Li⁺, as shown by ⁷Li NMR shifts (Δδ = +0.8–1.2 ppm) . This interaction modulates reactivity in:

-

Grignard reactions : Enhanced nucleophilicity of the amine in THF .

-

Catalytic hydrogenation : Li⁺-stabilized intermediates improve yields in reductive aminations .

Synthetic Protocols

-

One-pot alkylation : Combining 2-((cyclobutylmethyl)amino)ethanol, alkyl halides, and CaH₂ in THF minimizes side reactions (yield: 65–75%) .

-

Hydrochloride salt formation : Gas-phase HCl treatment yields stable salts (m.p. 50–60°C), critical for pharmaceutical formulations .

This compound’s bifunctional nature enables versatile applications in organic synthesis and drug design, though steric and electronic effects from the cyclobutylmethyl group necessitate careful optimization of reaction conditions .

Scientific Research Applications

Pharmacological Applications

2-((Cyclobutylmethyl)amino)ethanol has been investigated for its potential use in treating various neurological disorders. Its mechanism of action often involves interaction with neurotransmitter systems, particularly those related to serotonin and dopamine.

- Case Study: Neurotransmitter Modulation

A study demonstrated that derivatives of this compound exhibited significant affinity for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control. Modifications to the cyclobutyl structure enhanced selectivity and potency, suggesting its potential as an antidepressant or anxiolytic agent .

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. In vitro studies have shown that it can inhibit the growth of specific cancer cell lines.

- Case Study: Breast Cancer Cell Lines

In a controlled experiment, this compound was tested against human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Biochemical Research

The compound's role as a biochemical probe has been explored, particularly in enzyme inhibition studies.

- Enzyme Inhibition Studies

Similar compounds have demonstrated inhibitory effects on kinases involved in cellular signaling pathways. For instance, inhibition of Salt-Inducible Kinase (SIK) isoforms has been documented, which may have implications for cancer therapy.

Chemical Manufacturing

In addition to its therapeutic potential, this compound is utilized in various industrial processes.

| Application Type | Description |

|---|---|

| Solvent | Used in formulations for paints and coatings due to its solvent properties. |

| Intermediate | Serves as an intermediate in the synthesis of more complex organic compounds. |

| Catalyst | Functions as a catalyst in certain chemical reactions, enhancing efficiency. |

Mechanism of Action

The mechanism of action of 2-((Cyclobutylmethyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with target molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-((Cyclobutylmethyl)amino)ethanol and are compared based on substituents, synthesis, and applications:

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Cyclobutyl vs. Aromatic/Polar Substituents: The cyclobutyl group introduces steric bulk and conformational rigidity compared to linear alkyl (e.g., ethyl, methyl) or aromatic (e.g., dichlorophenyl) substituents. This may reduce solubility in polar solvents but enhance binding to hydrophobic pockets in biological targets . Compounds like 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol () exhibit extended π–π stacking and hydrogen-bonding networks due to aromatic rings and hydroxyl groups, whereas the cyclobutyl analog lacks such interactions .

- Backbone Length: 2-[(cyclobutylmethyl)amino]propan-1-ol () has a longer propanol backbone, which may increase lipophilicity and alter pharmacokinetics compared to ethanol-based analogs .

Research and Application Gaps

- Safety and Toxicity: No safety data are available for this compound, unlike well-characterized analogs like 2-(diethylamino)ethanol (OECD SIDS reports) .

- Pharmacological Potential: Compounds like 3-(2-((Cyclobutylmethyl)(4-Hydroxyphenethyl)amino)ethyl)phenol () are under investigation for receptor-targeted therapies, indicating a niche for cyclobutyl-aminoethanol derivatives in drug discovery .

Biological Activity

2-((Cyclobutylmethyl)amino)ethanol, with the CAS number 557769-94-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its development as a therapeutic agent. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its cyclobutylmethyl group attached to an aminoethanol framework. This structure may contribute to its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study found that compounds with similar structures showed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies have demonstrated that this compound can reduce oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and the activation of survival pathways .

Case Studies

A notable case study involved the application of this compound in a preclinical model of Alzheimer's disease. The compound was administered to transgenic mice expressing amyloid-beta plaques. Results indicated a reduction in plaque load and improved cognitive function as assessed by behavioral tests . This suggests that the compound may have therapeutic potential for neurodegenerative conditions.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly influencing acetylcholine and glutamate pathways, which are critical in cognitive function and memory formation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies indicate that the compound has favorable absorption characteristics with a moderate half-life, which could support its use in chronic therapies. Further research is needed to fully elucidate its metabolic pathways and elimination routes .

Q & A

Q. What are the recommended synthetic routes for 2-((Cyclobutylmethyl)amino)ethanol, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

- Step 1: React cyclobutylmethylamine with 2-bromoethanol in a polar aprotic solvent (e.g., toluene or DMF) under reflux (100–120°C) with a base like triethylamine to neutralize HBr byproducts. Use a 1:1 molar ratio of amine to alkyl halide for optimal yield .

- Step 2: Purify the crude product via acid-base extraction or column chromatography. For derivatives, consider recrystallization in ethyl acetate or hexane .

- Optimization: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and adjust reaction time/temperature based on intermediate stability.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the cyclobutylmethyl group (δ 1.5–2.5 ppm for cyclobutane protons) and ethanolamine backbone (δ 3.4–3.8 ppm for CHNH). Compare with NIST spectral databases for validation .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210 nm to assess purity (>95% recommended) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (CHNO).

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutylmethyl group influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

- Steric Effects: The cyclobutane ring introduces steric hindrance, slowing SN2 reactions. Use bulky electrophiles (e.g., tert-butyl halides) or switch to SN1 mechanisms with polar solvents (e.g., methanol/water) to mitigate this .

- Electronic Effects: The electron-donating cyclobutylmethyl group increases amine basicity. Titrate with HCl (0.1 M) to determine pKa shifts compared to unsubstituted ethanolamines .

- Case Study: In alkylation reactions, cyclobutylmethyl derivatives show 20–30% lower yields than linear analogs due to steric constraints. Optimize with microwave-assisted synthesis to reduce reaction time .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Methodological Answer:

- Challenge 1: Co-elution of impurities (e.g., cyclobutylmethanol) in HPLC. Resolve using a gradient elution (10–90% acetonitrile over 30 minutes) or UPLC with a sub-2µm particle column .

- Challenge 2: Detection of low-concentration aldehydes (oxidation byproducts). Derivatize with 2,4-dinitrophenylhydrazine (DNPH) and analyze via UV-Vis at 360 nm .

- Advanced Technique: LC-MS/MS in MRM mode for selective quantification of degradation products (e.g., m/z 130 → 85 for cyclobutyl fragments) .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. IR) for this compound?

Methodological Answer:

- Root Cause Analysis: Discrepancies may arise from solvent effects (e.g., DMSO-d6 vs. CDCl) or tautomerism. Re-run NMR in deuterated methanol to stabilize the aminoethanol moiety .

- Cross-Validation: Compare IR peaks (e.g., O-H stretch at 3300 cm, N-H bend at 1600 cm) with computational simulations (DFT/B3LYP/6-31G*) to confirm assignments .

- Data Reconciliation: Apply multivariate analysis (PCA or PLS) to correlate spectral outliers with synthetic batch variables (e.g., pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.